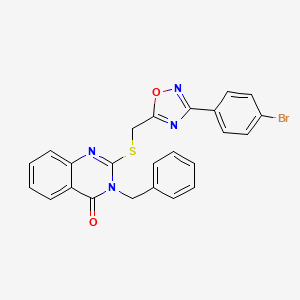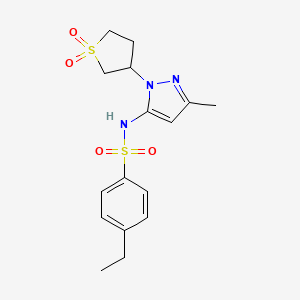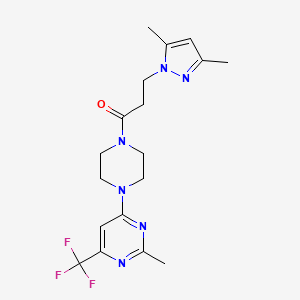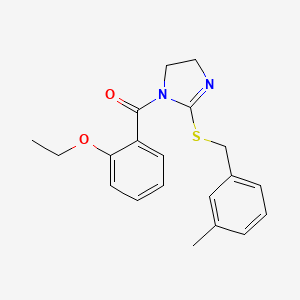
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds similar to “(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” often involves complex reactions, including the condensation of different heterocyclic moieties. For instance, the synthesis of related compounds such as (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone showcased the use of NMR, MS, and IR spectra for characterization, with X-ray diffraction confirming the structure (Cao et al., 2010).
Molecular Structure Analysis The structural intricacies of compounds in this category can be understood through crystallography and theoretical studies, such as DFT. For example, the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, related to our compound of interest, was analyzed using X-ray diffraction and spectroscopic methods to reveal its triclinic crystal structure and theoretical calculations were performed to compare with experimental data, highlighting the importance of such analyses in understanding compound properties (Gumus et al., 2018).
Chemical Reactions and Properties The chemical behavior of compounds like “this compound” often involves reactions characteristic of their functional groups, such as cycloadditions, which are pivotal for the synthesis of P2X7 antagonists with complex structures including triazolo[4,5-c]pyridines. These processes demonstrate the compound's reactivity and potential for generating diverse derivatives with significant biological activities (Chrovian et al., 2018).
Physical Properties Analysis Physical properties, including solubility and crystal structure, are critical for understanding the behavior of chemical compounds. The synthesis and characterization of related organotin(IV) complexes, which involve spectroscopic and elemental analyses, provide insights into the solvatochromism, biological properties, and potential applications of these compounds. Such studies underscore the significance of physical properties in the development and application of new chemical entities (Singh et al., 2016).
Chemical Properties Analysis Chemical properties, including reactivity towards different biological targets, are essential for the development of therapeutic agents. The synthesis of compounds with specific configurations and their evaluation for antimicrobial activities demonstrate the potential of these molecules as drug candidates. Investigations into the antimicrobial and antimycobacterial effects of related compounds underscore the relevance of chemical properties in determining biological efficacy and potential therapeutic applications (Narasimhan et al., 2011).
Applications De Recherche Scientifique
In Silico Drug Prediction and Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds including 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, derived from a similar molecular scaffold. These compounds demonstrated promising in vitro antibacterial, antifungal, and antimycobacterial activities. In silico ADME prediction properties suggested excellent drug-likeness properties (Pandya, Dave, Patel, & Desai, 2019).
Antimicrobial Activities of Related Compounds
Prasad et al. (2021) investigated the biological activities of 1,2,4-triazoles, a core motif similar to the compound . These structures play a vital role in clinical drugs, demonstrating significant antimicrobial properties. The study synthesized various derivatives, showing a range of biological activities, underlining the potential of these structures in pharmaceutical applications (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).
Antioxidant and Antimicrobial Properties
Bassyouni et al. (2012) researched derivatives of 1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone, which showed notable antioxidant and antimicrobial activities. The study emphasized the relationship between molecular structure and biological activity, relevant for compounds with similar molecular backbones (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Antibacterial Activity of Nitrogen-Carbon-Linked Azolylphenyl Compounds
Genin et al. (2000) explored nitrogen-carbon-linked azolylphenyl oxazolidinone antibacterial agents. These compounds demonstrated good activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis. The study's insights are pertinent to the antibacterial potential of similar nitrogen-rich heterocyclic compounds (Genin, Allwine, Anderson, Barbachyn, Emmert, Garmon, Graber, Grega, Hester, Hutchinson, Morris, Reischer, Ford, Zurenko, Hamel, Schaadt, & Stapert, 2000).
Synthesis and Antimicrobial Activity of Pyrazolines and Pyridylmethanones
Kumar et al. (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones. These compounds exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Mécanisme D'action
Triazoles
are five-membered aromatic azole compounds containing two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities. Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Oxadiazoles
are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their broad range of chemical and biological properties. The derivatives of oxadiazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2/c27-19(16-10-21-26(23-16)14-6-2-1-3-7-14)25-11-13(12-25)18-22-17(24-28-18)15-8-4-5-9-20-15/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFQSLVDEDVUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)
![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)
![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)

![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)
![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)
![1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2491107.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)


![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)